molecular formula C29H25F7NO2P B12562975 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione CAS No. 148192-46-5

1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione

Cat. No.: B12562975
CAS No.: 148192-46-5
M. Wt: 583.5 g/mol
InChI Key: LMMKESTXRCLSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione is a useful research compound. Its molecular formula is C29H25F7NO2P and its molecular weight is 583.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

148192-46-5

Molecular Formula

C29H25F7NO2P

Molecular Weight

583.5 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-piperidin-1-yl-2-(triphenyl-λ5-phosphanylidene)hexane-1,3-dione

InChI

InChI=1S/C29H25F7NO2P/c30-27(31,28(32,33)29(34,35)36)25(38)24(26(39)37-19-11-4-12-20-37)40(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2

InChI Key

LMMKESTXRCLSNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Biological Activity

1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione (CAS: 148192-46-5) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, along with relevant research findings and case studies.

  • Molecular Formula : C22H22F6N
  • Molecular Weight : 411.41 g/mol
  • IUPAC Name : 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione

Synthesis

The synthesis of 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione typically involves the reaction of piperidine derivatives with triphenylphosphine and perfluoroalkyl diones. The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione exhibit significant antimicrobial properties. For instance, piperidine derivatives have shown efficacy against various fungal pathogens, including Candida auris, which is known for its resistance to conventional antifungals. In vitro studies have demonstrated that these derivatives can disrupt the plasma membrane of fungal cells, leading to cell death through apoptosis and cell cycle arrest .

Antiviral Activity

Piperidine-based compounds have also been evaluated for their antiviral properties. A study on related piperidine derivatives revealed moderate protection against viruses such as HIV-1 and HSV-1. These compounds were found to inhibit viral replication effectively while exhibiting low cytotoxicity in mammalian cell lines .

The mechanisms underlying the biological activity of 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione are believed to involve:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors within microbial cells, altering their function and leading to cell death.
  • Membrane Disruption : Similar compounds have been shown to compromise the integrity of microbial membranes, facilitating the leakage of cellular contents and subsequent cell lysis.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in target cells has been documented, particularly in fungal pathogens.

Study on Antifungal Activity

In a recent study focusing on piperidine derivatives, several compounds were synthesized and tested against clinical isolates of Candida auris. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity. The mechanism involved disruption of the fungal plasma membrane and induction of apoptotic cell death .

Antiviral Screening

Another investigation evaluated a series of piperidine derivatives for their antiviral efficacy against HIV-1. Among the tested compounds, some exhibited significant inhibitory effects on viral replication with low cytotoxicity profiles. The research highlighted the potential for these derivatives as candidates for further development into antiviral therapeutics .

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